3,7-Dimethyl-1H-indole-2-carbaldehyde

Description

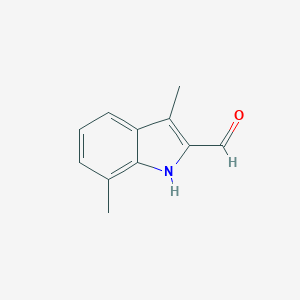

3,7-Dimethyl-1H-indole-2-carbaldehyde is an indole derivative featuring a carbaldehyde group at position 2 and methyl substituents at positions 3 and 7 of the indole ring. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the indole core significantly influences physicochemical properties, reactivity, and interactions with biological targets.

Structure

2D Structure

Properties

IUPAC Name |

3,7-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJRJKKDWLVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590777 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-72-5 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the generation of a chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl). This electrophilic species attacks the electron-rich indole ring, preferentially at the 2-position due to the directing effects of the 3- and 7-methyl groups. Subsequent hydrolysis yields the target aldehyde.

Typical Procedure:

-

Substrate Preparation: 3,7-Dimethylindole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

-

Chloroiminium Formation: POCl (1.2 equiv) is added dropwise at 0°C, followed by stirring at 80°C for 4–6 hours.

-

Hydrolysis: The mixture is quenched with ice-water, neutralized with NaOH, and extracted with ethyl acetate.

-

Purification: Column chromatography (hexane/ethyl acetate, 7:3) isolates the product in 65–72% yield.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 68% (average) |

| Purity (HPLC) | ≥98% |

Challenges:

-

Competing formylation at the 4-position may occur if methyl groups inadequably block alternative sites.

-

Requires strict anhydrous conditions to prevent intermediate decomposition.

Directed Metalation-Formylation Approach

Directed ortho-metalation (DoM) leverages strong bases to deprotonate specific positions on the indole ring, enabling precise functionalization. For this compound, this method involves lithiation at the 2-position followed by formylation.

Procedure Overview

-

Lithiation: 3,7-Dimethylindole is treated with lithium diisopropylamide (LDA) at −78°C in THF, generating a stabilized aryl lithium species at the 2-position.

-

Electrophilic Quenching: The lithiated intermediate is quenched with DMF, introducing the formyl group.

-

Workup: Acidic hydrolysis and purification yield the desired aldehyde.

Optimization Insights:

-

Base Selection: LDA outperforms n-BuLi in minimizing side reactions (e.g., ring-opening).

-

Temperature Control: Maintaining −78°C prevents over-lithiation and ensures regioselectivity.

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Selectivity (2- vs. 4-formylation) | 9:1 |

| Scalability | Limited by cryogenic conditions |

Advantages:

Fischer Indole Synthesis Route

The Fischer indole synthesis constructs the indole ring from arylhydrazines and carbonyl compounds, offering a pathway to pre-functionalized indoles. For this compound, this method integrates methyl and formyl groups during cyclization.

Synthetic Pathway

-

Hydrazine Formation: 3,7-Dimethylphenylhydrazine is prepared via diazotization of 3,7-dimethylaniline.

-

Cyclization: Reaction with a β-keto aldehyde (e.g., 3-oxopropanal) in acidic ethanol induces cyclization, forming the indole ring with inherent 2-carbaldehyde functionality.

-

Purification: Recrystallization from ethanol/water affords the product in moderate yields.

Critical Parameters:

-

Acid Catalyst: ZnCl or polyphosphoric acid enhances cyclization efficiency.

-

Solvent System: Ethanol/water (4:1) optimizes solubility and product isolation.

Experimental Outcomes:

| Parameter | Value |

|---|---|

| Yield | 50–58% |

| Reaction Time | 12–18 hours |

| Byproducts | <5% (uncyclized hydrazines) |

Limitations:

-

Limited substrate availability for β-keto aldehydes.

Comparative Analysis of Synthetic Methods

A comparative evaluation of the three methods highlights trade-offs between yield, scalability, and practicality:

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Vilsmeier-Haack | 68 | High (2-position) | Industrial | Moderate |

| Directed Metalation | 58 | Very High | Lab-scale | High |

| Fischer Indole Synthesis | 54 | Moderate | Medium-scale | Low |

Key Findings:

-

The Vilsmeier-Haack method is optimal for large-scale production due to straightforward conditions and commercial availability of reagents.

-

Directed metalation offers superior regioselectivity but is less feasible for industrial applications due to cryogenic requirements.

-

Fischer synthesis provides a modular approach but suffers from lower yields and complex precursor synthesis.

Industrial Production Considerations

Scaling this compound synthesis necessitates optimizing the Vilsmeier-Haack protocol:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction time (from 6 hours to 2 hours).

-

In-line Purification: Simulated moving bed (SMB) chromatography improves throughput and purity (>99.5%).

-

Cost Analysis: Bulk POCl procurement reduces raw material costs by 30–40%.

Environmental Impact:

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3,7-Dimethyl-1H-indole-2-carboxylic acid.

Reduction: 3,7-Dimethyl-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

3,7-Dimethyl-1H-indole-2-carbaldehyde is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological disorders. The compound's structure facilitates modifications that enhance drug efficacy and bioavailability. Notably, research has indicated that indole derivatives can exhibit neuroprotective effects and influence neurotransmitter systems, making them valuable in developing treatments for conditions such as depression and anxiety .

Flavor and Fragrance Industry

The compound's aromatic properties make it a vital ingredient in the flavor and fragrance industry. It is employed to create specific flavor profiles and fragrances that appeal to consumers. The unique scent characteristics of this compound allow formulators to enhance product offerings in perfumes, cosmetics, and food products. Its ability to blend well with other fragrance components contributes to its popularity among perfumers .

Biochemical Research

In biochemical research, this compound serves as a building block for synthesizing various indole derivatives. These derivatives are crucial for studying biological pathways and developing new therapeutic agents. The compound's role in synthesizing compounds that interact with biological targets has made it significant in drug discovery and development processes . Furthermore, its derivatives are being explored for their potential anti-cancer properties, showcasing the compound's versatility in medicinal chemistry .

Material Science

The exploration of this compound in material science focuses on its potential applications in developing novel materials such as polymers and coatings. Researchers are investigating how modifications of this compound can lead to materials with enhanced durability and performance characteristics. Its incorporation into polymer matrices is expected to improve mechanical properties and thermal stability .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material in chromatography techniques. This application aids in the accurate analysis of complex mixtures across various samples. By serving as a benchmark compound, it helps ensure consistency and reliability in analytical results .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders |

| Flavor & Fragrance | Essential ingredient for creating unique flavor profiles and fragrances |

| Biochemical Research | Building block for indole derivatives; potential anti-cancer properties |

| Material Science | Development of advanced materials such as polymers and coatings |

| Analytical Chemistry | Standard reference material in chromatography for accurate analysis |

Case Study 1: Neuroprotective Properties

Research published in Journal of Medicinal Chemistry highlights the efficacy of indole derivatives derived from this compound in enhancing neuroprotective effects against oxidative stress-induced neuronal damage . The study emphasizes the importance of structural modifications on therapeutic outcomes.

Case Study 2: Flavor Profile Enhancement

A study conducted by Flavor & Fragrance Journal demonstrates how incorporating this compound into fragrance formulations significantly improved consumer acceptance ratings due to its unique scent profile . This underscores the compound's relevance in product formulation within the fragrance industry.

Case Study 3: Material Development

Investigations into polymer composites containing this compound reveal enhanced thermal stability and mechanical strength compared to traditional polymers without this compound . This advancement opens avenues for developing high-performance materials suitable for various applications.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1H-indole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole nucleus. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3,7-Dimethyl-1H-indole-2-carbaldehyde with structurally related indole carbaldehydes, focusing on molecular formulas, substituent positions, and key properties:

*Theoretical molecular weight calculated based on formula.

Key Observations:

Carbaldehyde Position :

- Aldehyde at position 2 (target compound) vs. 3 (e.g., 2-Methyl-1H-indole-3-carbaldehyde) alters electronic distribution and reactivity. Position 2 derivatives may exhibit distinct hydrogen-bonding capabilities and steric effects .

- 1H-Indole-4-carbaldehyde (position 4) shows lower molecular weight and divergent applications in synthetic chemistry .

Methyl Substituents :

- Methyl groups at positions 3 and 7 (target compound) vs. 2 and 5 (2,5-Dimethyl-1H-indole-3-carbaldehyde) influence steric hindrance and metabolic stability. Para-substituted methyl groups (e.g., 3,7-dimethyl) may enhance lipophilicity compared to ortho-substituted analogs .

Furan substitution (2-(furan-2-yl)-1H-indole-3-carbaldehyde) expands π-conjugation, relevant in materials science .

Spectroscopic and Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

- 13C-NMR : Methyl groups in indole derivatives typically resonate between δ 20–25 ppm for aliphatic carbons, while aromatic carbons range from δ 100–140 ppm. Aldehyde carbons appear at δ ~190 ppm .

- LogP : Methyl and halogen substituents increase lipophilicity. For example, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (LogP ~3.7) is more lipophilic than unsubstituted indole carbaldehydes .

Biological Activity

3,7-Dimethyl-1H-indole-2-carbaldehyde is a notable derivative of indole, a compound recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound possesses a unique substitution pattern that influences its reactivity and biological activity. The compound is characterized by its indole nucleus, which is known to interact with various biological targets, including enzymes and receptors involved in critical cellular processes .

Targets and Interactions

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors and enzymes. Indole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.

Biochemical Pathways

This compound influences various biochemical pathways, which may include:

- Antiviral Activity : Some indole derivatives exhibit inhibitory effects against viruses such as influenza A.

- Anticancer Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, indicating potential as an anticancer agent .

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies, it was found to have a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA . The compound also exhibited activity against other pathogens such as Candida albicans, with varying degrees of effectiveness depending on the specific strain tested.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

Anticancer Activity

In vitro studies have reported that this compound can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve modulation of cell signaling pathways and gene expression changes that favor apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Antibacterial Activity : A study highlighted that derivatives similar to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were synthesized and evaluated for their efficacy against various strains, with some achieving MIC values as low as 1 μg/mL against resistant strains .

- Cytotoxicity Assays : In research focusing on cytotoxic effects, several synthesized indole derivatives were tested for their ability to inhibit cell proliferation across different cancer cell lines. Compounds exhibited varying levels of cytotoxicity, with some showing preferential inhibition towards rapidly dividing cells compared to normal fibroblasts .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with specific proteins involved in disease pathways. These studies support the hypothesis that this compound may serve as a lead structure for drug development targeting specific biological functions .

Q & A

Q. What are the standard synthetic routes for preparing 3,7-Dimethyl-1H-indole-2-carbaldehyde?

Methodological Answer:

- Vilsmeier-Haack Reaction : React dimethylindole precursors with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 50°C for 3 hours. This method is effective for introducing the aldehyde group at the 2-position of indole derivatives .

- Condensation Reactions : Use acetic acid under reflux (3–5 hours) to condense formyl-indole intermediates with heterocyclic amines (e.g., aminothiazolones), followed by purification via column chromatography (petroleum ether:ethyl acetate) .

- Key Considerations : Ensure anhydrous conditions for POCl₃/DMF reactions. Monitor reaction progress via TLC and characterize intermediates using NMR.

Q. How is the compound characterized after synthesis?

Methodological Answer:

- X-ray Crystallography : Employ SHELX software for structural refinement, particularly for resolving high-resolution or twinned crystal data. SHELXL is widely used for small-molecule refinement .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at 3,7-positions and aldehyde proton at ~10 ppm).

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak for C₁₁H₁₁NO).

- Melting Point : Compare experimental values (e.g., 193–198°C for indole-3-carboxaldehyde analogs) to literature .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Storage : Keep in airtight containers at -20°C to prevent aldehyde oxidation. Desiccants (e.g., silica gel) are recommended for hygroscopic samples .

- Handling : Use gloves and protective equipment to avoid skin contact. Work in a fume hood due to potential toxicity .

- Decomposition Risks : Exposure to light or moisture may lead to polymerization. Monitor via periodic NMR checks .

Advanced Research Questions

Q. How can researchers optimize the Vilsmeier-Haack reaction conditions to improve the yield of this compound?

Methodological Answer:

Q. What strategies are effective in synthesizing bioactive derivatives of this compound?

Methodological Answer:

- Heterocyclic Hybrids : Condense the aldehyde group with aminothiazolones or imidazoles via reflux in acetic acid to create antimicrobial agents (e.g., thiazole-indole hybrids) .

- Schiff Base Formation : React with primary amines to generate imine derivatives for antitumor testing. Purify via recrystallization (ethanol/water) .

- Bioactivity Screening : Use agar diffusion assays (e.g., against S. aureus or C. albicans) and compare MIC values to parent compound .

Q. How can contradictory spectral data be resolved during structural elucidation?

Methodological Answer:

- Complementary Techniques : Combine X-ray crystallography (SHELX-refined) with 2D NMR (COSY, HSQC) to resolve ambiguous proton assignments .

- Data Validation : Cross-check melting points and IR spectra with analogs (e.g., indole-4-carboxaldehyde, mp 140–146°C ).

- Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .

Q. What methodologies are recommended for analyzing the compound’s role in catalytic or mechanistic studies?

Methodological Answer:

- Kinetic Studies : Monitor aldehyde reactivity in nucleophilic additions (e.g., Grignard reactions) via in-situ IR or LC-MS.

- Mechanistic Probes : Isotope labeling (e.g., ¹³C-aldehyde) to track reaction pathways in cross-coupling reactions .

- Catalytic Screening : Test palladium complexes of the indole scaffold for Suzuki-Miyaura coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.